Methyl 6-((cyclopropylmethyl)carbamoyl)-3-(2-formyl-4-hydroxy-5-methoxyphenyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a formyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the formyl group, and the attachment of the cyclopropylmethyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with formyl, methoxy, and carbamoyl groups. Examples include:
- Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-5-methoxyphenyl)pyridine-2-carboxylate
- Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxyphenyl)pyridine-2-carboxylate .
Uniqueness
The uniqueness of Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H20N2O6 |
---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
methyl 6-(cyclopropylmethylcarbamoyl)-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O6/c1-27-17-8-14(12(10-23)7-16(17)24)13-5-6-15(22-18(13)20(26)28-2)19(25)21-9-11-3-4-11/h5-8,10-11,24H,3-4,9H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
VSJDISRWAGQDEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=C(N=C(C=C2)C(=O)NCC3CC3)C(=O)OC)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.